methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Description

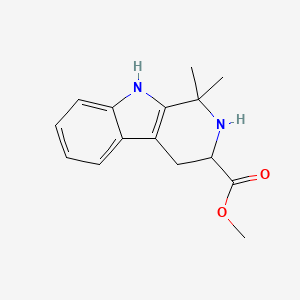

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is a functionalized tetrahydro-β-carboline (THβC) derivative. Its core structure consists of a β-carboline scaffold with a methyl ester group at position 3 and two methyl substituents at position 1 (1,1-dimethyl). The stereochemistry and substituent patterns significantly influence its physicochemical and biological properties.

Key structural features include:

- Methyl ester at position 3: Enhances solubility and serves as a handle for further derivatization.

Properties

IUPAC Name |

methyl 1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2)13-10(8-12(17-15)14(18)19-3)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCECOYNVQCXLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The specific steps are as follows:

Starting Materials: Tryptamine and an appropriate aldehyde or ketone.

Reaction Conditions: Acidic conditions, often using hydrochloric acid or acetic acid as the catalyst.

Procedure: The tryptamine derivative is mixed with the aldehyde or ketone in the presence of the acid catalyst and heated to promote cyclization, forming the beta-carboline core.

Methylation: The resulting beta-carboline is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Pictet-Spengler reaction for large-scale synthesis. This includes:

Catalyst Optimization: Using more efficient and less corrosive catalysts.

Reaction Conditions: Scaling up the reaction while maintaining temperature and pH control.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of tetrahydro derivatives.

Substitution: Introduction of various functional groups, such as halides or amines.

Scientific Research Applications

Pharmacological Applications

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been extensively studied for its potential therapeutic effects:

Anticancer Activity

- Mechanism : The compound exhibits antiproliferative properties against various cancer cell lines. It has been shown to induce apoptosis and disrupt mitochondrial function in cancer cells.

- Case Study : In vitro evaluations using the MTT assay demonstrated that derivatives of this compound exhibit moderate to excellent antiproliferative activity with IC50 values ranging from 0 to 100 μM against cell lines such as HeLa, A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | 45 | |

| A549 | 30 | |

| HepG2 | 50 | |

| MCF-7 | 20 |

Neuropharmacological Effects

- Interaction with Receptors : The compound has shown potential in modulating benzodiazepine receptors, suggesting applications in treating anxiety and other neuropsychiatric disorders .

Agricultural Applications

This compound also shows promise in agricultural chemistry:

Root Growth Stimulants

- Application Summary : Derivatives of this compound have been explored as agrochemicals to enhance root growth in plants.

- Experimental Methodology : Synthesized derivatives were applied to plants, and their effects on primary root length and endogenous hormone levels were measured .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions can significantly enhance efficacy against targeted biological pathways.

| Compound Modification | IC50 (μM) | Biological Activity |

|---|---|---|

| N-benzyl | 25.01 | Anticancer |

| R-methyl | 2.0 nM | Antimalarial |

Mechanism of Action

The mechanism of action of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.

Enzyme Inhibition: Inhibiting enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.

Signal Transduction: Modulating intracellular signaling pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Key Observations:

- Melting Points : Bulky substituents (e.g., 4-chlorophenyl in III) increase melting points due to enhanced crystallinity, while flexible groups (e.g., chloroacetyl in XX) reduce them .

- Spectral Signatures : The ester carbonyl stretch in IR (~1725 cm⁻¹) is consistent across derivatives. Additional functional groups (e.g., chloroacetyl in XX) introduce unique peaks (e.g., 1650 cm⁻¹ for amide) .

- Stereochemical Impact : Cis/trans isomerism (e.g., III vs. XX) affects chromatographic behavior and biological activity .

Elemental Analysis and Purity

Biological Activity

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (also referred to as methyl β-carboline-3-carboxylate) is a compound that belongs to the beta-carboline family of alkaloids. This class of compounds has garnered significant attention due to their diverse biological activities, including neuropharmacological effects and potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of methyl β-carboline-3-carboxylate, supported by data tables and relevant research findings.

Overview of Beta-Carbolines

Beta-carbolines are naturally occurring compounds that have been implicated in various biological processes. They exhibit a range of pharmacological properties including anxiolytic, antidepressant, and antitumor activities. The structural diversity among beta-carbolines contributes to their varied biological effects.

Methyl β-carboline-3-carboxylate interacts with several neurotransmitter systems, particularly the GABAergic system. It acts as a partial inverse agonist at the benzodiazepine site on the GABA-A receptor. This interaction can modulate anxiety levels and influence cognitive functions.

1. Neuropharmacological Effects

Research indicates that methyl β-carboline-3-carboxylate exhibits anxiogenic-like effects in animal models. In studies involving rats, this compound was shown to produce anxiety-like behaviors without significantly affecting hippocampal theta activity .

3. Trypanocidal Activity

Beta-carbolines have also been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported that certain beta-carboline derivatives exhibited significant trypanocidal activity with low cytotoxicity towards mammalian cells . This suggests that methyl β-carboline-3-carboxylate may also possess similar antiparasitic properties.

Research Findings and Case Studies

Q & A

Q. What are the critical steps in synthesizing methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate?

- Methodological Answer : The synthesis typically involves a Pictet-Spengler reaction between a substituted tryptophan methyl ester and an aldehyde. Key steps include:

- Reaction Setup : Dissolve 1-methyltryptophan methyl ester and an aldehyde (e.g., formaldehyde for dimethyl substitution) in dichloromethane (CH₂Cl₂) under nitrogen atmosphere .

- Acid Catalysis : Add trifluoroacetic acid (TFA) at 0°C to initiate cyclization. TFA acts as both a solvent and catalyst, promoting imine formation and subsequent ring closure .

- Purification : Use column chromatography (silica gel, 70–200 µm) with CH₂Cl₂/CH₃OH (99.5:0.5) to isolate isomers. The cis isomer elutes first, followed by the trans isomer .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.6–0.7) and adjust stoichiometry (e.g., aldehyde excess) to enhance yield .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is required:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituents and stereochemistry. Key signals include:

- Methyl groups : δ 1.25–1.92 ppm (singlets for N1 and C1 dimethyl groups) .

- Ester carbonyl : δ ~3.6–3.7 ppm (OCH₃) and δ ~173–175 ppm (C=O) .

- IR Spectroscopy : Peaks at ~1737 cm⁻¹ (ester C=O) and ~1650–1660 cm⁻¹ (amide C=O) confirm functional groups .

- Mass Spectrometry (MS) : ESI/MS or EI/MS detects molecular ions (e.g., m/z 245 [M+H]⁺ for related esters) .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Stereoselectivity depends on:

- Temperature : Lower temperatures (0°C) favor kinetically controlled cis isomers, while higher temperatures promote thermodynamically stable trans isomers .

- Solvent Polarity : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize transition states, influencing diastereomeric ratios .

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) or diastereomeric salt formation with L-tartaric acid to separate enantiomers .

Q. What strategies are used to study structure-activity relationships (SAR) for β-carboline derivatives?

- Methodological Answer : SAR studies focus on functional group modifications:

- C3 Position : Replace the ester group with amides or carboxylic acids to modulate hydrophilicity. For example, chloroacetyl substitution at C2 enhances PDE5 inhibitory activity (IC₅₀ ~0.2 µM) .

- N9 Substitution : Introduce aryl groups (e.g., 4-chlorophenyl) to improve binding affinity to serotonin receptors .

- Biological Assays : Test derivatives in enzyme inhibition (e.g., phosphodiesterase) or receptor-binding assays (e.g., 5-HT₂A) using radioligand displacement .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported spectroscopic data for β-carboline derivatives?

- Methodological Answer : Contradictions may arise from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .

- Isomer Purity : Impure samples skew integration ratios in NMR. Validate purity via HPLC (≥95%) before analysis .

- Instrument Calibration : Cross-reference data with internal standards (e.g., TMS for NMR) and replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.